Cas no 868217-66-7 (1-(benzenesulfonyl)-2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

1-(ベンゼンスルホニル)-2-{(3-メチルフェニル)メチルスルファニル}-4,5-ジヒドロ-1H-イミダゾールは、有機合成化学において重要な中間体として利用される複素環式化合物です。ベンゼンスルホニル基とチオエーテル構造を有し、分子内の電子密度分布が特徴的です。3-メチルベンジル基の導入により脂溶性が向上し、生体膜透過性の調整が可能です。イミダゾリン骨格は医薬品開発における薬理活性部位として注目され、特に受容体リガンドや酵素阻害剤の設計に有用です。結晶性が良好で精製が容易な点も利点です。

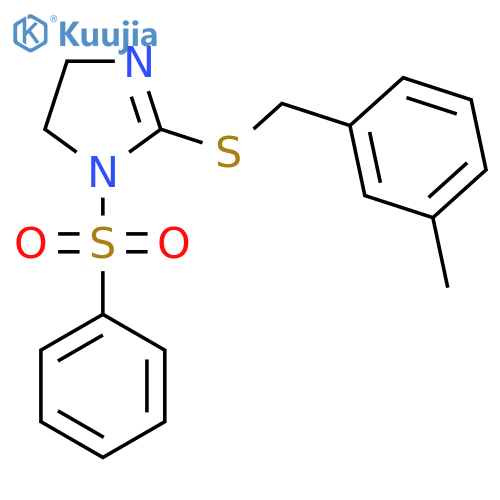

868217-66-7 structure

商品名:1-(benzenesulfonyl)-2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole

1-(benzenesulfonyl)-2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 1-(benzenesulfonyl)-2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole

- SR-01000909117

- 1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

- 1-(benzenesulfonyl)-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole

- 868217-66-7

- 2-((3-methylbenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole

- F1804-0147

- SR-01000909117-1

- AKOS024609674

-

- インチ: 1S/C17H18N2O2S2/c1-14-6-5-7-15(12-14)13-22-17-18-10-11-19(17)23(20,21)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3

- InChIKey: QWWFAGQKSUQWIM-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC=CC=1)(N1C(=NCC1)SCC1C=CC=C(C)C=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 346.08097017g/mol

- どういたいしつりょう: 346.08097017g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 521

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

1-(benzenesulfonyl)-2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1804-0147-20μmol |

1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |

868217-66-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1804-0147-15mg |

1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |

868217-66-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1804-0147-30mg |

1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |

868217-66-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1804-0147-5μmol |

1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |

868217-66-7 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1804-0147-2μmol |

1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |

868217-66-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1804-0147-10μmol |

1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |

868217-66-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1804-0147-3mg |

1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |

868217-66-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1804-0147-75mg |

1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |

868217-66-7 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1804-0147-100mg |

1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |

868217-66-7 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1804-0147-1mg |

1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |

868217-66-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

1-(benzenesulfonyl)-2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

868217-66-7 (1-(benzenesulfonyl)-2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole) 関連製品

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量